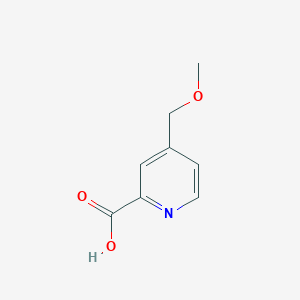![molecular formula C26H22ClN3O3S2 B3262336 N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide CAS No. 354126-20-8](/img/structure/B3262336.png)
N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
概要
説明
CID1231538 is a benzothiazole analogue known for its potent antagonistic activity against G protein-coupled receptor 35 (GPR35). GPR35 is a G protein-coupled receptor that has been associated with various diseases, including type-2 diabetes, nociceptive pain, inflammation, mild mental retardation syndrome, metabolic disorders, and gastric cancer .
作用機序
CID1231538は、Gタンパク質共役受容体35を拮抗することにより効果を発揮します。このメカニズムには以下が含まれます。
Gタンパク質共役受容体35への結合: CID1231538は受容体に結合し、内因性リガンドによる活性化を防ぎます。
シグナル伝達の阻害: 受容体の活性化を阻害することにより、CID1231538は下流のシグナル伝達経路を阻害し、細胞応答を低下させます。
分子標的と経路: 主要な標的はGタンパク質共役受容体35であり、含まれる経路には、炎症、痛覚知覚、および代謝調節に関連する経路が含まれます
類似の化合物:
CID1231539: Gタンパク質共役受容体35拮抗作用が類似した別のベンゾチアゾールアナログ。
CID1231540: ベンゾチアゾールコアに付加された官能基が異なる構造的に関連する化合物。
CID1231538の独自性:
効力: CID1231538は、IC50値が0.55μMであり、非常に強力なGタンパク質共役受容体35拮抗薬です。
選択性: 他の受容体よりもGタンパク質共役受容体35に対して選択性を示し、標外効果を軽減します。
生化学分析
Biochemical Properties
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide plays a significant role in biochemical reactions as a GPR35 antagonist. GPR35 is a GPCR involved in various physiological processes. The compound interacts with GPR35 by binding to it and inhibiting its activity, with an IC50 value of 0.55 μM . This inhibition can modulate downstream signaling pathways that are crucial for cellular responses to external stimuli.
Cellular Effects
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide affects various types of cells and cellular processes. By antagonizing GPR35, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of GPR35 can lead to altered cellular responses, potentially reducing inflammation and nociceptive pain, and impacting metabolic processes .
Molecular Mechanism
The molecular mechanism of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide involves its binding to GPR35, thereby inhibiting the receptor’s activity. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by GPR35 activation. Consequently, the compound can modulate gene expression and enzyme activity, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form and at -80°C for up to two years in solution .
Dosage Effects in Animal Models
The effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively antagonizes GPR35 without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of GPR35 can affect metabolic flux and metabolite levels, potentially influencing metabolic disorders and related diseases .
Transport and Distribution
Within cells and tissues, N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, impacting its ability to modulate cellular processes .
準備方法
合成ルートと反応条件: CID1231538は、ベンゾチアゾールの形成とそれに続く官能基化を含む多段階プロセスによって合成できます。合成は一般的に以下の手順を含みます。
ベンゾチアゾールコアの形成: ベンゾチアゾールコアは、2-アミノチオフェノールと適切なアルデヒドまたはケトンを酸性条件下で反応させることによって合成されます。
官能基化: 次に、ベンゾチアゾールコアは、ハロゲン化、アルキル化、またはアシル化などの反応によってさまざまな置換基を導入することによって官能基化されます。
最終アセンブリ: 最終化合物は、カップリング剤や触媒などの試薬を使用して、官能基化されたベンゾチアゾールを他の分子断片と結合させることによって組み立てられます。
工業的生産方法: CID1231538の工業的生産には、上記で述べた合成ルートのスケールアップが含まれます。このプロセスは、収率、純度、および費用対効果を最適化するために最適化されています。主な考慮事項は次のとおりです。
反応最適化: 収率を最大化し、副生成物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件を最適化します。
精製: 結晶化、クロマトグラフィー、再結晶化などの技術を使用して、高純度を実現します。
化学反応の分析
反応の種類: CID1231538は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: 置換反応は、ハロゲンまたは求核剤などの試薬を使用して、1つの官能基を別の官能基と交換することを含みます。
一般的な試薬と条件:
酸化: 酸性または中性条件の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下でのハロゲン(例:塩素、臭素)。
主な生成物:
酸化生成物: 追加の酸素含有官能基を含む酸化誘導体。
還元生成物: 酸素含有官能基がより少ない還元誘導体。
置換生成物: 元の官能基を交換する異なる官能基を含む置換誘導体
4. 科学研究の応用
CID1231538は、次のような幅広い科学研究の応用があります。
化学: Gタンパク質共役受容体35拮抗薬の構造活性相関を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞プロセスにおけるGタンパク質共役受容体35の役割を調査するために、生物学的アッセイで使用されます。
医学: 2型糖尿病、炎症、胃癌などのGタンパク質共役受容体35に関連する疾患の潜在的な治療薬として研究されています。
科学的研究の応用
CID1231538 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of G protein-coupled receptor 35 antagonists.
Biology: Employed in biological assays to investigate the role of G protein-coupled receptor 35 in various cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases associated with G protein-coupled receptor 35, such as type-2 diabetes, inflammation, and gastric cancer.
類似化合物との比較
CID1231539: Another benzothiazole analogue with similar G protein-coupled receptor 35 antagonistic activity.
CID1231540: A structurally related compound with variations in the functional groups attached to the benzothiazole core.
Uniqueness of CID1231538:
Potency: CID1231538 has a high potency with an IC50 value of 0.55 μM, making it a highly effective G protein-coupled receptor 35 antagonist.
Selectivity: It exhibits selectivity for G protein-coupled receptor 35 over other receptors, reducing off-target effects.
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOURXCDGUPWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




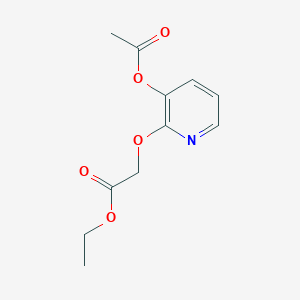
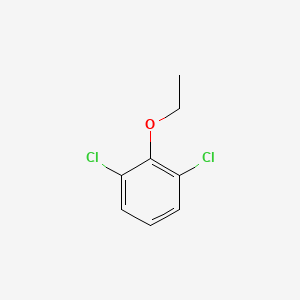

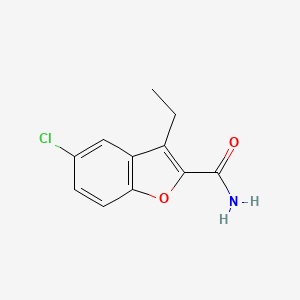

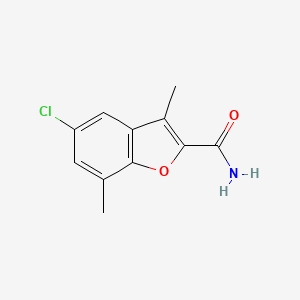
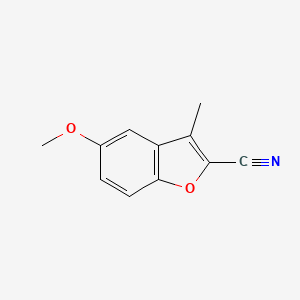
![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)
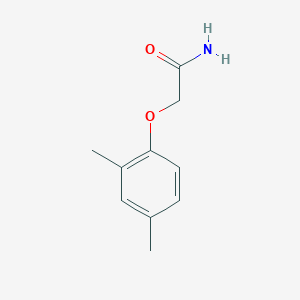

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)
